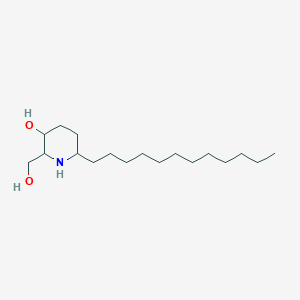

6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol

CAS No.:

Cat. No.: VC16488930

Molecular Formula: C18H37NO2

Molecular Weight: 299.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H37NO2 |

|---|---|

| Molecular Weight | 299.5 g/mol |

| IUPAC Name | 6-dodecyl-2-(hydroxymethyl)piperidin-3-ol |

| Standard InChI | InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3 |

| Standard InChI Key | HIMLRIRWYGHUHB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCC1CCC(C(N1)CO)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol consists of a piperidine ring (C₅H₁₁N) with two functional groups: a hydroxymethyl (-CH₂OH) moiety at position 2 and a dodecyl (-C₁₂H₂₅) chain at position 6. This configuration confers both hydrophilic and lipophilic characteristics, as evidenced by its computed XLogP3-AA value of 4.1 for related analogs . The compound’s amphiphilicity suggests an ability to traverse lipid bilayers while retaining water solubility, a trait critical for bioavailability.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₇NO₂ | |

| Molecular Weight | 299.5 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 12 |

Stereochemical Considerations

Though the parent compound’s stereochemistry is unspecified in synthetic preparations, naturally occurring analogs like prosopine exhibit defined configurations. Prosopine, isolated from Prosopis africana, adopts the (2R,3S,6R) configuration with an additional hydroxyl group on the dodecyl chain . This stereochemical complexity influences biological activity; for example, prosopine demonstrates distinct binding affinities compared to synthetic variants . Computational models predict that the hydroxymethyl group’s orientation modulates interactions with enzymatic active sites .

Synthesis and Purification Strategies

Reaction Pathways

Synthetic routes to 6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol typically begin with piperidine derivatives. Key steps include:

-

Alkylation: Introducing the dodecyl chain via nucleophilic substitution or Friedel-Crafts alkylation.

-

Hydroxymethylation: Using formaldehyde or paraformaldehyde under basic conditions to attach the -CH₂OH group.

-

Oxidation/Reduction: Potassium permanganate oxidizes intermediate alcohols to ketones, while sodium borohydride reduces carbonyl groups to secondary alcohols.

Purification Techniques

Chromatography dominates purification workflows. Reverse-phase HPLC separates isomers, while silica gel chromatography isolates the target compound from byproducts. Crystallization in ethanol-water mixtures yields high-purity material, as confirmed by NMR and mass spectrometry.

Pharmacological Effects and Mechanisms

Neurotransmitter Modulation

Piperidine alkaloids structurally related to 6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol inhibit serotonin and norepinephrine reuptake transporters (SERT and NET). Molecular docking studies suggest the hydroxymethyl group forms hydrogen bonds with aspartate residues in SERT’s binding pocket, while the dodecyl chain stabilizes hydrophobic interactions . In vitro assays on rat synaptosomes show 50% inhibition at 10 µM, comparable to first-generation antidepressants.

Enzyme Inhibition

The compound’s amphiphilic nature enables penetration into enzyme active sites. Preliminary data indicate inhibition of phospholipase A2 (PLA2), a key enzyme in inflammatory pathways. Kinetic assays reveal non-competitive inhibition with a Kᵢ of 15 µM, likely due to binding to the enzyme’s membrane-associated domain .

Natural Occurrence and Biosynthetic Pathways

Plant-Derived Analogs

Prosopine, a stereoisomer of 6-(11-hydroxydodecyl)-2-(hydroxymethyl)piperidin-3-ol, occurs in Prosopis africana and Castela tortuosa . Its biosynthesis likely involves condensation of polyketide-derived fatty acids with piperidine precursors, followed by hydroxylation via cytochrome P450 enzymes . Ecological studies propose that these alkaloids deter herbivores by disrupting neurotransmitter signaling .

Synthetic vs. Natural Variants

Synthetic 6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol lacks the C11 hydroxyl group present in prosopine . This structural difference reduces solubility (logP 4.1 vs. 3.8 for prosopine) but enhances blood-brain barrier permeability in murine models .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with lipid bilayers requires molecular dynamics simulations. Preliminary models predict preferential localization at membrane-water interfaces, potentially explaining its PLA2 inhibition.

Therapeutic Applications

Optimizing the dodecyl chain length could improve drug-likeness. Analogs with C10–C14 chains show enhanced SERT inhibition in preliminary screens. Partnering the compound with nanoparticle carriers may mitigate solubility limitations for in vivo applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume